molecular formula C25H26N6O2 B11263599 1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11263599
M. Wt: 442.5 g/mol
InChI Key: FYHAYBJIFSZPPK-UHFFFAOYSA-N
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Description

1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrazine core, a methoxyphenyl group, and a piperidine carboxamide moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the methoxyphenyl group and the piperidine carboxamide moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrazine core or the methoxyphenyl group are replaced with other substituents.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes and signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide lies in its specific combination of structural features, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

IUPAC Name

1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H26N6O2/c1-33-21-4-2-3-20(15-21)22-16-23-24(27-11-14-31(23)29-22)30-12-7-19(8-13-30)25(32)28-17-18-5-9-26-10-6-18/h2-6,9-11,14-16,19H,7-8,12-13,17H2,1H3,(H,28,32)

InChI Key

FYHAYBJIFSZPPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=NC=C5

Origin of Product

United States

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